

# Physical and chemical properties of 3-Hydroxypyridine-2-carboxaldehyde

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## Compound of Interest

Compound Name: 3-Hydroxypyridine-2-carboxaldehyde

Cat. No.: B112167

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An In-depth Technical Guide to **3-Hydroxypyridine-2-carboxaldehyde**

**Authored by a Senior Application Scientist**

## Introduction: A Multifaceted Pyridine Derivative

**3-Hydroxypyridine-2-carboxaldehyde** (CAS No: 1849-55-4) is a heterocyclic compound of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research.<sup>[1]</sup> Its structure is distinguished by a pyridine ring functionalized with both a hydroxyl (-OH) group at the 3-position and an aldehyde (-CHO) group at the 2-position. This unique arrangement of functional groups imparts a rich and versatile chemical profile, establishing it as a powerful and indispensable building block for the synthesis of complex organic molecules and novel active pharmaceutical ingredients (APIs).<sup>[1][2]</sup> The strategic placement of the hydroxyl and aldehyde moieties allows for a wide array of chemical transformations, making it a key intermediate in the development of new therapeutic agents and crop protection agents.<sup>[1][2]</sup>

## Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application in synthesis and analysis. These parameters dictate its solubility, reactivity, and the methods by which it can be identified and quantified.

## Core Physicochemical Properties

The key physical and computational properties of **3-Hydroxypyridine-2-carboxaldehyde** are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

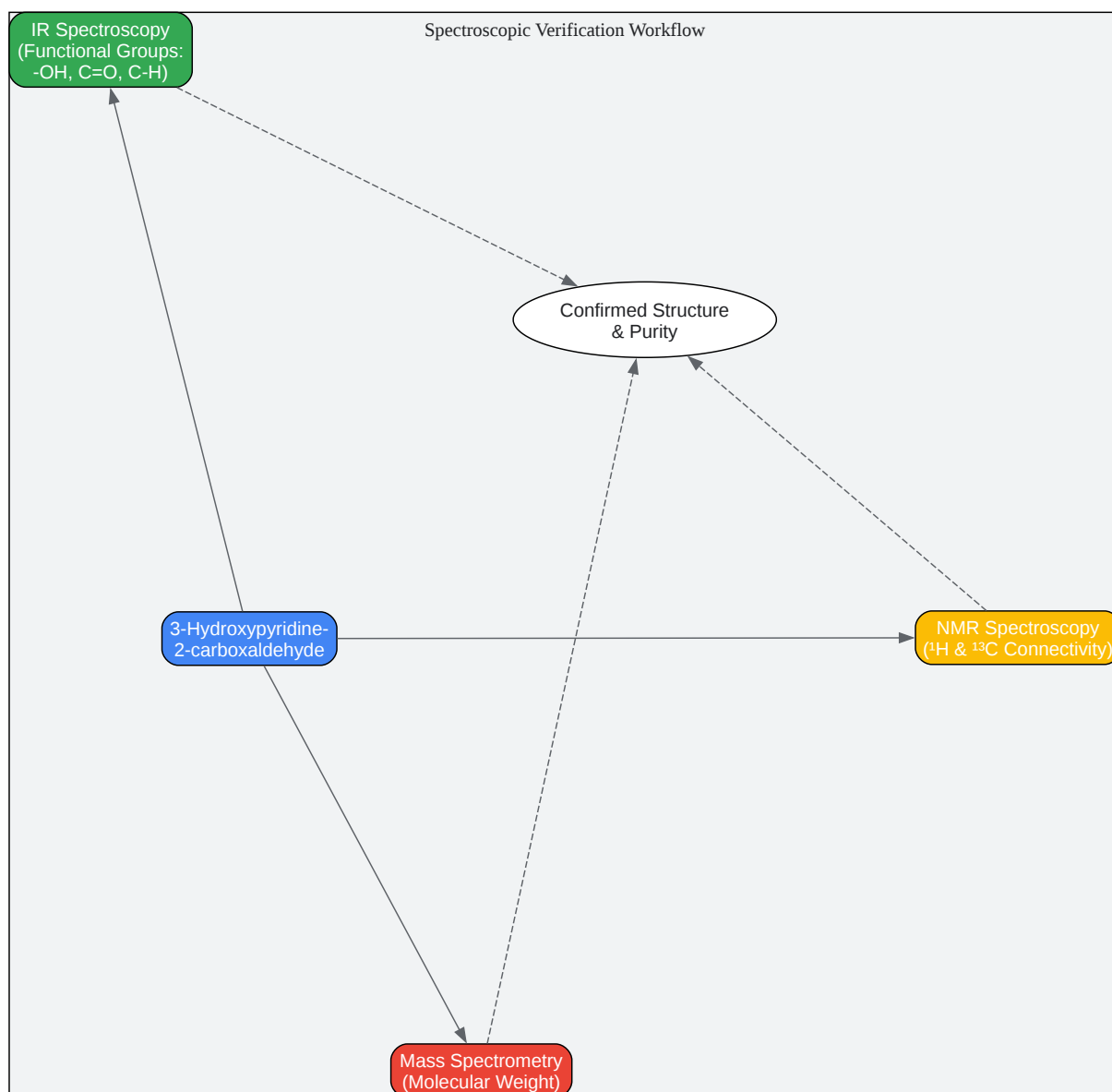
Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>5</sub> NO <sub>2</sub>	[3][4][5]
Molecular Weight	123.11 g/mol	[3][4][5][6]
CAS Number	1849-55-4	[3][4][5]
Appearance	Dark Brown Solid	[3]
Melting Point	80-82 °C (subl.)	[3][4][7]
Boiling Point	96-100 °C at 30 mmHg	[3][4][7]
Density (Predicted)	1.327 ± 0.06 g/cm <sup>3</sup>	[3][7]
Solubility	Slightly soluble in Chloroform and Methanol	[3][7]
pKa	pK <sub>1</sub> : 3.40 (+1), pK <sub>2</sub> : 6.95 (OH) at 20°C	[3][7]
Topological Polar Surface Area	50.2 Å <sup>2</sup>	[4]
Hydrogen Bond Donor Count	1	[4][6]
Hydrogen Bond Acceptor Count	3	[5][6]
Rotatable Bond Count	1	[5][6]

## Spectroscopic Fingerprint for Structural Verification

Spectroscopic analysis provides an unambiguous method for confirming the structure and purity of **3-Hydroxypyridine-2-carboxaldehyde**. Each technique offers complementary information about the molecule's functional groups and connectivity.

- Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands corresponding to its functional groups. Key peaks would include a broad O-H stretch for the hydroxyl group, C-H stretches for the aromatic ring and the aldehyde, and a strong C=O stretch for the aldehyde carbonyl group, typically found in the 1680-1700  $\text{cm}^{-1}$  region.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms. One would expect to see distinct signals for the three protons on the pyridine ring, a downfield singlet for the aldehyde proton (typically  $\delta$  9-10 ppm), and a broad singlet for the hydroxyl proton.
  - $^{13}\text{C}$  NMR: The carbon NMR spectrum would reveal six distinct signals corresponding to the six carbon atoms in the molecule. The aldehyde carbonyl carbon would be the most downfield signal, typically in the  $\delta$  190-210 ppm range.[\[8\]](#)
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum would show a molecular ion peak ( $\text{M}^+$ ) at  $m/z = 123$ , corresponding to the exact mass of the molecule.[\[4\]](#)

The combination of these techniques provides a robust analytical workflow for the unambiguous identification and quality assessment of **3-Hydroxypyridine-2-carboxaldehyde**.



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Caption: Workflow for structural confirmation.

## Chemical Reactivity and Synthetic Potential

The synthetic utility of **3-Hydroxypyridine-2-carboxaldehyde** stems from the distinct reactivity of its three functional components: the aldehyde, the hydroxyl group, and the pyridine nitrogen.

[1]

### The Aldehyde: An Electrophilic Hub

The aldehyde group is a classic electrophile, making it a prime target for nucleophilic attack.

This reactivity enables a wide range of transformations:

- **Condensation Reactions:** It readily reacts with primary amines to form Schiff bases (imines), a common pathway for constructing more complex molecular scaffolds.
- **Reductive Amination:** This two-step process, involving initial imine formation followed by reduction, is a powerful method for synthesizing secondary amines.[1]
- **Nucleophilic Additions:** It participates in classic carbon-carbon bond-forming reactions, such as the Wittig reaction (to form alkenes) and Grignard reactions (to form secondary alcohols). [1]
- **Oxidation and Reduction:** The aldehyde can be easily oxidized to the corresponding carboxylic acid (3-hydroxypicolinic acid) or reduced to the primary alcohol (3-hydroxy-2-pyridinemethanol).

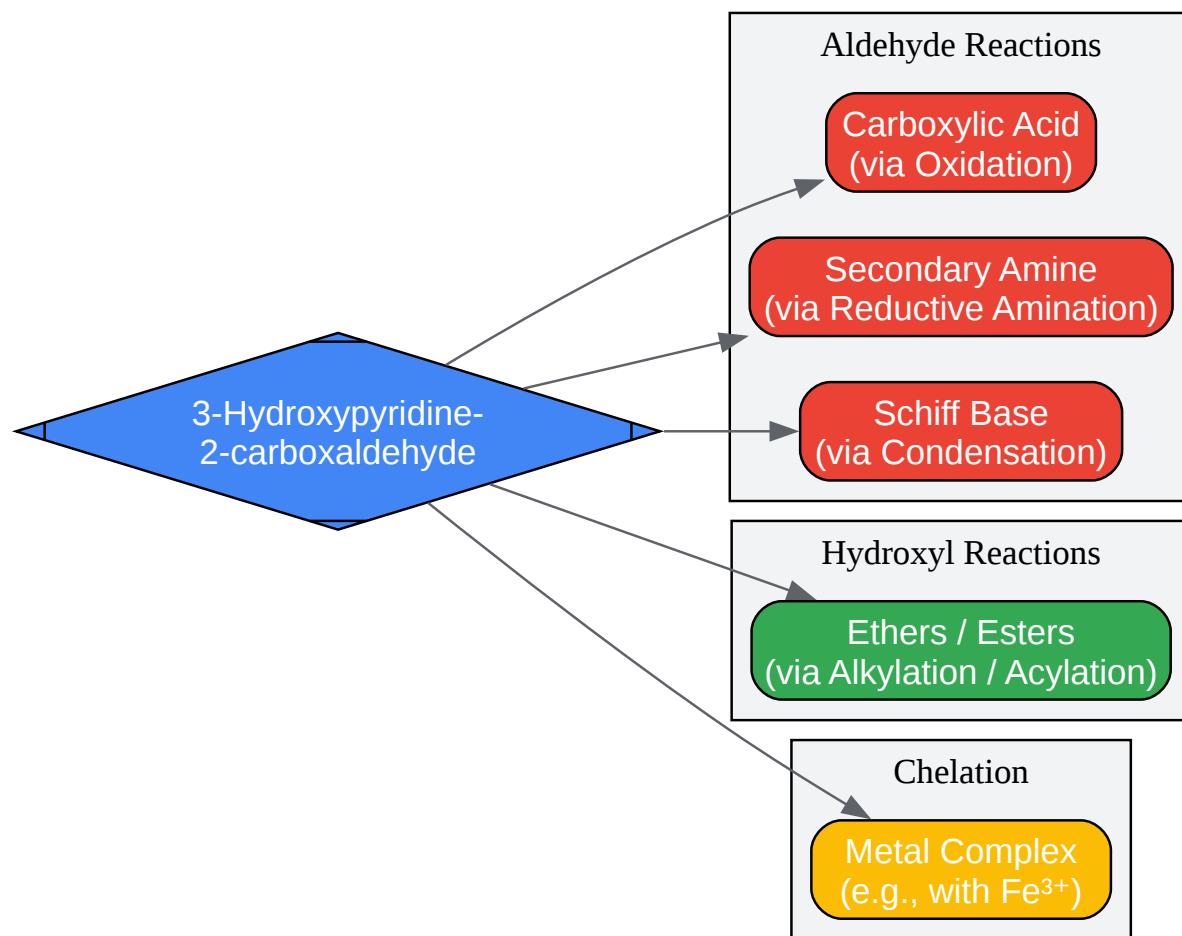
### The Hydroxyl Group: Modulator and Functional Handle

The phenolic hydroxyl group not only influences the electronic properties of the pyridine ring but also serves as a point for further derivatization.[1] It can be alkylated or acylated to introduce different functionalities or to act as a protecting group during multi-step syntheses.[1]

### The Pyridine Nitrogen and Chelation

The nitrogen atom within the pyridine ring provides a site for coordination with metal ions.[1]

The ortho arrangement of the hydroxyl and aldehyde groups makes **3-Hydroxypyridine-2-carboxaldehyde** an excellent bidentate chelating agent, particularly for hard metal ions such as Fe(III), Al(III), and Ga(III).[8] This property is a cornerstone of its use in medicinal chemistry, for example, in the design of iron chelators.



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Caption: Key reaction pathways.

## Synthetic Approach: Organometallic-Mediated Formylation

A reliable and regioselective method for synthesizing **3-Hydroxypyridine-2-carboxaldehyde** is through the directed ortho-metalation of a protected 3-hydroxypyridine, followed by formylation. This approach offers precise control over the position of the aldehyde group.

## Experimental Protocol: Synthesis via Directed ortho-Metalation

This protocol outlines a representative procedure. Causality: Protecting the hydroxyl group is crucial to prevent it from interfering with the lithiation step. Directed ortho-metalation ensures the lithium attaches adjacent to the directing group, providing high regioselectivity for the subsequent formylation.

#### Step 1: Protection of the Hydroxyl Group

- Dissolve 3-hydroxypyridine in a suitable aprotic solvent (e.g., THF).
- Add a suitable protecting group reagent (e.g., tert-Butyldimethylsilyl chloride) and a base (e.g., imidazole).
- Stir the reaction at room temperature until completion (monitored by TLC).
- Perform an aqueous work-up and purify the protected intermediate by column chromatography.

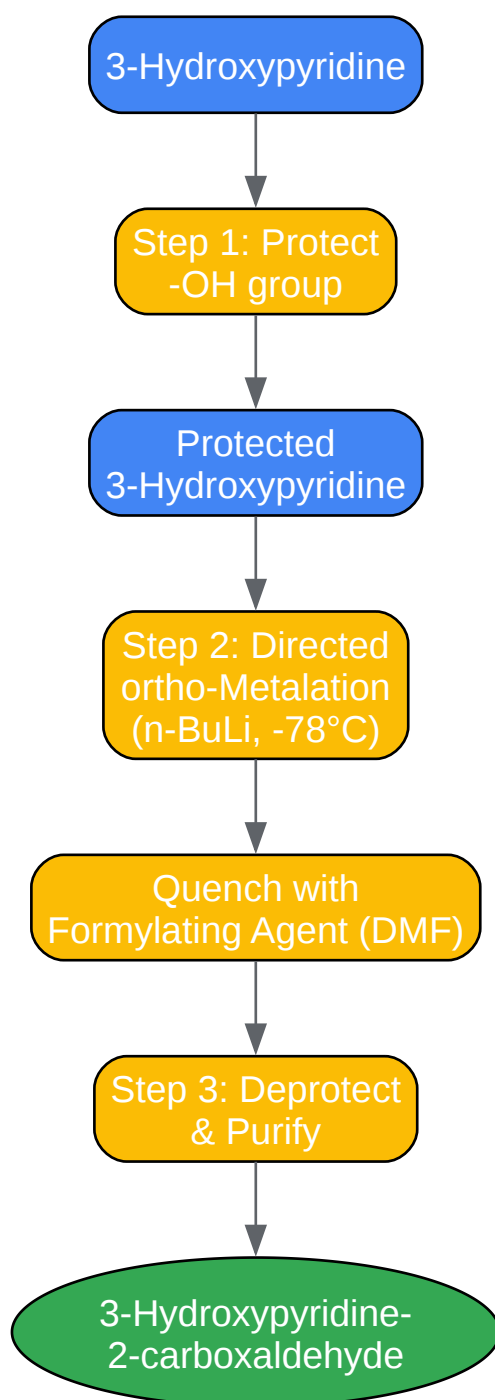
#### Step 2: Directed ortho-Metalation and Formylation

- Dissolve the protected 3-hydroxypyridine in anhydrous THF under an inert atmosphere (Argon or Nitrogen).
- Cool the solution to -78 °C in a dry ice/acetone bath.
- Slowly add a strong base, such as n-butyllithium (n-BuLi), to perform the lithiation at the 2-position.
- After stirring for a set period, quench the reaction by adding a formylating agent like N,N-dimethylformamide (DMF).<sup>[8]</sup>
- Allow the reaction to slowly warm to room temperature.

#### Step 3: Deprotection and Isolation

- Quench the reaction with a mild acid (e.g., saturated NH<sub>4</sub>Cl solution).
- Perform an acidic work-up to remove the protecting group (e.g., using HCl or a fluoride source like TBAF).

- Extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer, concentrate under reduced pressure, and purify the final product, **3-Hydroxypyridine-2-carboxaldehyde**, via silica gel column chromatography or recrystallization.



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Caption: Synthetic workflow diagram.

## Applications in Drug Development and Beyond

The structural motifs present in **3-Hydroxypyridine-2-carboxaldehyde** make it a valuable precursor in several high-value applications.

- **Pharmaceutical Intermediates:** It is a foundational component for synthesizing a variety of biologically active molecules.<sup>[1][2]</sup> The 3-hydroxypyridinone scaffold, readily accessible from this aldehyde, is a well-known iron-chelating moiety used in drugs to treat iron overload disorders.
- **Agrochemical Development:** Its reactive nature is leveraged in the creation of new and effective crop protection agents.<sup>[2]</sup>
- **Medicinal Chemistry Research:** The compound serves as a versatile starting material for generating libraries of novel compounds to screen for biological activity across a range of therapeutic areas.<sup>[1][2]</sup>

## Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity and safety of **3-Hydroxypyridine-2-carboxaldehyde**.

- **Safety Precautions:** The compound is classified as a skin and eye irritant and may cause respiratory irritation. It is also considered harmful if swallowed.<sup>[6]</sup> Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.<sup>[3]</sup> Work should be conducted in a well-ventilated fume hood.
- **Storage Conditions:** To prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon).<sup>[3][7]</sup> Refrigeration at 2-8°C is recommended for long-term stability.<sup>[3][7]</sup>

## Conclusion

**3-Hydroxypyridine-2-carboxaldehyde** is more than just a chemical reagent; it is a versatile platform for innovation. Its unique combination of an electrophilic aldehyde, a

nucleophilic/coordinating hydroxyl group, and a heterocyclic pyridine ring provides chemists with a powerful tool for constructing complex and functionally diverse molecules. A comprehensive understanding of its physical properties, spectroscopic characteristics, and chemical reactivity is paramount for any researcher aiming to unlock its full synthetic potential in the pursuit of new medicines, advanced materials, and other impactful chemical discoveries.

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## References

- 1. nbinnno.com [nbinnno.com]
- 2. nbinnno.com [nbinnno.com]
- 3. 3-Hydroxypyridine-2-carboxaldehyde price, buy 3-Hydroxypyridine-2-carboxaldehyde - chemicalbook [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chemscene.com [chemscene.com]
- 6. 3-Hydroxypicolinaldehyde | C<sub>6</sub>H<sub>5</sub>NO<sub>2</sub> | CID 2737332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Hydroxypyridine-2-carboxaldehyde CAS#: 1849-55-4 [m.chemicalbook.com]
- 8. 3-Hydroxypyridine-4-carboxaldehyde|Green Fluorophore [benchchem.com]
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